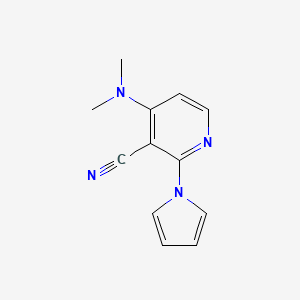

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Surface Chemistry Applications

Gandubert and Lennox (2006) explored the use of 4-(dimethylamino)pyridine to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Their research, utilizing in situ surface plasmon resonance spectroscopy, revealed the potential of 4-(dimethylamino)pyridine as an adhesion layer, facilitating the study of weak and strong polyelectrolytes on gold surfaces Surface plasmon resonance spectroscopy study of electrostatically adsorbed layers..

Primitive Earth Chemistry

Friedmann, Miller, and Sanchez (1971) demonstrated the synthesis of nicotinonitrile and related derivatives under primitive Earth conditions, showing the potential prebiotic relevance of these compounds. Their work highlights the synthesis pathways of nicotinonitrile, 2-cyanopyridine, and 4-cyanopyridine via electric discharges on ethylene and ammonia, offering insights into prebiotic chemistry and the origins of life Primitive Earth Synthesis of Nicotinic Acid Derivatives..

Structural Chemistry

Chantrapromma et al. (2009) reported on the non-planar structure of a nicotinonitrile derivative, providing detailed insights into the molecular geometry and intermolecular interactions within the crystal structure. This research contributes to our understanding of the structural characteristics of nicotinonitrile derivatives, which is crucial for the development of new materials and molecules 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile..

Nonlinear Optical Properties

Moylan et al. (1996) synthesized a series of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye), investigating their nonlinear optical properties. These findings are significant for the development of new materials with potential applications in photonics and optoelectronics DICYANOMETHYLENE)PYRAN DERIVATIVES WITH C2V SYMMETRY: AN UNUSUAL CLASS OF NONLINEAR OPTICAL CHROMOPHORES..

Synthetic Organic Chemistry

Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, showcasing the compound's utility in facilitating efficient and sustainable chemical transformations. This work highlights the role of nicotinonitrile derivatives in enhancing the scope of organic synthesis, particularly in the context of green chemistry 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism..

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in muscle contraction and is a promising target for the development of novel insecticides .

Mode of Action

Similar compounds have been suggested to act as possible activators of the insect ryanodine receptor . This interaction could lead to changes in calcium ion flow, disrupting muscle contraction and leading to paralysis .

Biochemical Pathways

The activation of the ryanodine receptor can affect calcium signaling pathways, which are critical for various cellular processes, including muscle contraction .

Result of Action

Activation of the ryanodine receptor, as suggested for similar compounds, could lead to disruption of calcium ion flow and muscle contraction, potentially resulting in paralysis .

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-pyrrol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-15(2)11-5-6-14-12(10(11)9-13)16-7-3-4-8-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METMEOXUBHBDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![N-(3-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2919127.png)

![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)